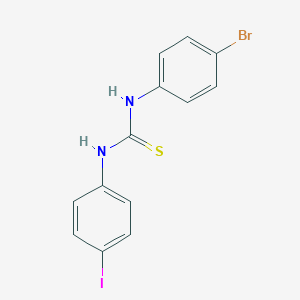![molecular formula C22H28N2O4S B458167 N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B458167.png)
N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by its unique molecular structureIts molecular formula is C22H28N2O4S, and it has a molecular weight of 416.5 g/mol.
Preparation Methods
The synthesis of N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Ethoxyanilino Intermediate: This step involves the reaction of 2-ethoxyaniline with a suitable acylating agent to form the ethoxyanilino intermediate.
Oxopropylation: The ethoxyanilino intermediate is then reacted with an oxopropylating agent to introduce the oxopropyl group.
Sulfanylation: The oxopropylated intermediate undergoes a reaction with a sulfanylation reagent to introduce the sulfanyl group.
Final Amidation: The final step involves the reaction of the sulfanylated intermediate with 2-ethoxyphenylamine to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can be compared with other similar compounds, such as:
3-{[3-(3-ethylanilino)-3-oxopropyl]sulfanyl}-N-(3-ethylphenyl)propanamide: This compound has similar structural features but differs in the substitution pattern on the aromatic ring.
3-[(2-ethoxyphenyl)amino]-3-oxopropanoic acid: This compound shares the ethoxyanilino group but lacks the sulfanyl and propanamide functionalities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O4S |
|---|---|
Molecular Weight |
416.5g/mol |
IUPAC Name |
3-[3-(2-ethoxyanilino)-3-oxopropyl]sulfanyl-N-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C22H28N2O4S/c1-3-27-19-11-7-5-9-17(19)23-21(25)13-15-29-16-14-22(26)24-18-10-6-8-12-20(18)28-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
CLYJJKVFYMPYNW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2OCC |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B458085.png)
![isopropyl 4,5-dimethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B458086.png)
![(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B458089.png)

![Methyl 2-({2-chloro-5-nitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B458094.png)
![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(benzoylamino)-4-methylpentanoate](/img/structure/B458095.png)

amino]-4-oxo-2-butenoic acid](/img/structure/B458098.png)

![5-{[5-({4-Chloro-2-nitrophenoxy}methyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B458101.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B458104.png)

![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B458107.png)
